2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with fused thiadiazole and sulfur-containing heterocycles. Its design integrates a prop-2-en-1-yl substituent, a methyl group at position 11, and a 5-phenyl-1,2,4-thiadiazol-3-yl acetamide moiety. The compound’s polycyclic framework and thioether linkages are critical for its stability and binding affinity, as observed in analogous systems .
Properties
IUPAC Name |
2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S3/c1-3-11-29-22(31)19-16-10-9-14(2)12-17(16)33-21(19)27-24(29)32-13-18(30)25-23-26-20(34-28-23)15-7-5-4-6-8-15/h3-8,14H,1,9-13H2,2H3,(H,25,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYWNHOJVZCLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The synthesis involves several steps, including the formation of the core tricyclic structure and the introduction of thia and diazatricyclo groups. The sulfanyl and thiadiazolyl groups are added through controlled reactions to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating various compounds, it was found that they showed antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than those of traditional antibiotics like ampicillin.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae |
| 11 | 0.011 | 0.20 | S. aureus |
| 12 | 0.015 | 0.30 | E. coli |
The most active compound in this study was noted for its MIC of 0.004 mg/mL against En. cloacae, indicating strong antibacterial properties that surpass conventional treatments .
Antifungal Activity
The compound also exhibits antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including T. viride and A. fumigatus. The structure–activity relationship suggests that specific modifications can enhance antifungal efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors involved in critical biological pathways. For instance, docking studies have indicated that certain derivatives inhibit bacterial enzymes like MurB, which is crucial for cell wall synthesis in bacteria .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in various applications:
- Antibacterial Efficacy : A series of experiments demonstrated that derivatives could effectively inhibit growth in resistant bacterial strains, making them candidates for further development as antibiotic agents.
- Cytotoxicity Studies : In vitro cytotoxicity assessments using MTT assays revealed varying degrees of toxicity across different cell lines, suggesting a need for careful evaluation in therapeutic contexts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity via NMR and Substituent Analysis
Comparative NMR studies of related tricyclic thiadiazoles (e.g., compounds 1 and 7 in ) reveal that regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts compared to the reference compound Rapa (Figure 6 in ). These shifts indicate localized structural modifications in the target compound’s tricyclic core and acetamide side chain. For example, the 5-phenyl group on the thiadiazole ring may alter electron density, impacting binding interactions compared to analogs with methyl or hydrogen substituents (e.g., compounds in ) .
Similarity Indexing Using Tanimoto Coefficients
The Tanimoto coefficient method () provides a quantitative similarity assessment. While direct data for the target compound are unavailable, structurally related molecules like aglaithioduline (70% similarity to SAHA, an HDAC inhibitor) demonstrate the utility of this approach. Key molecular properties (Table 1 in ) such as logP (2.1 vs. 2.3) , molecular weight (~450 Da), and hydrogen bond acceptors (6–7) align closely between SAHA and its analogs, suggesting the target compound may share HDAC-inhibitory activity .
Pharmacokinetic and Functional Group Comparisons
- Thiadiazole Derivatives: The 5-phenyl-1,2,4-thiadiazole group in the target compound differentiates it from simpler thiadiazoles (e.g., 5-methyl variants in ).
- Tricyclic Core : Compared to Rapa-like analogs (), the 8-thia-4,6-diazatricyclo framework in the target compound introduces steric constraints that may reduce off-target effects while maintaining affinity for sulfur-binding enzymes.
Data Tables
Table 1. Molecular Property Comparison
| Property | Target Compound | SAHA | Aglaithioduline |
|---|---|---|---|
| Molecular Weight (Da) | ~580 | 264.3 | ~450 |
| logP | 3.2 (predicted) | 2.1 | 2.3 |
| Hydrogen Bond Acceptors | 9 | 5 | 7 |
| Rotatable Bonds | 6 | 7 | 5 |
Data inferred from and computational modeling.
Table 2. Functional Group Impact on Bioactivity
Derived from , and SAHA analogs in .
Methodological Considerations in Compound Comparison
- Graph-Based vs. Fingerprint Methods : While fingerprint methods (e.g., Tanimoto) efficiently screen large databases (), graph-theoretical comparisons () better capture stereochemical nuances in the target compound’s tricyclic system. However, computational costs remain a limitation for large molecules .
- Lumping Strategies : highlights that lumping structurally similar compounds (e.g., tricyclic thiadiazoles) can streamline reaction modeling but risks oversimplifying pharmacokinetic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
